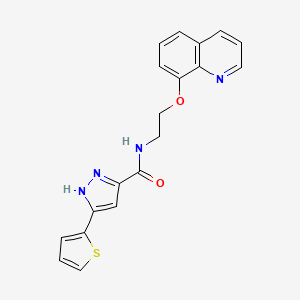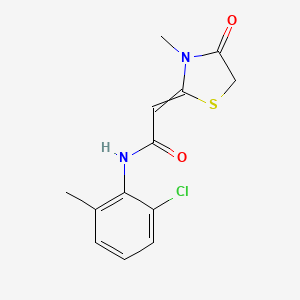![molecular formula C19H15FN2O3 B14099484 1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B14099484.png)
1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione is a synthetic organic compound characterized by its unique pyrazine-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrazine-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Shares a similar core structure and has been studied for its anti-corrosion properties.
Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate:
Uniqueness: 1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione stands out due to its specific pyrazine-dione core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H15FN2O3 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
InChI |
InChI=1S/C19H15FN2O3/c20-16-8-6-15(7-9-16)17(23)13-22-11-10-21(18(24)19(22)25)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChI Key |
GNZMTSGKWJQKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099408.png)
![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14099416.png)
![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14099423.png)
![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14099428.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14099436.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14099441.png)

![Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14099453.png)

![({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B14099464.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14099472.png)
![2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one](/img/structure/B14099478.png)
![Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14099485.png)
![3-(4-chlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14099491.png)
